Bienvenue dans la boutique en ligne BenchChem!

Benzo[cd]indole

NIR dyes Q‑switching lasers ultrafast photophysics

Procure Benzo[cd]indole to access a rigid, planar tricyclic scaffold that delivers unmatched performance in NIR optics, photovoltaics, and targeted therapeutics. Its extended π‑system concentrates FMO coefficients on the end‑group, enabling ultrafast nonradiative deexcitation essential for passive Q‑switching—a property absent in indole or benzimidazole analogues. In dye‑sensitized solar cells, isomer‑dependent power conversion efficiencies exceed 8.4%. The benzo[cd]indol‑2(1H)‑one core yields BRD4 bromodomain inhibitors with Kd values as low as 124 nM and validated pharmacokinetics (oral bioavailability 75.8%, T₁/₂ = 3.95 h). Generic substitution results in loss of these key functional characteristics.

Molecular Formula C11H7N
Molecular Weight 153.18 g/mol
CAS No. 209-02-9
Cat. No. B15494331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[cd]indole
CAS209-02-9
Molecular FormulaC11H7N
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=NC3=CC=C2
InChIInChI=1S/C11H7N/c1-3-8-4-2-6-10-11(8)9(5-1)7-12-10/h1-7H
InChIKeyUTCMYCAFVUUNBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[cd]indole (CAS 209-02-9) – Core Scaffold for Near-IR Dyes, Photovoltaics & BET Bromodomain Inhibitors


Benzo[cd]indole is a tricyclic heteroaromatic scaffold (C₁₁H₇N, MW 153.18) formed by the fusion of a naphthalene ring and a pyrrole moiety, producing a rigid, planar structure with unique electronic distribution [1]. Unlike simple indole, the extended conjugated π‑system of benzo[cd]indole shifts long‑wavelength absorption into the near‑infrared (NIR) region, enabling its use as a terminal group in polymethine dyes for Q‑switching lasers and NIR‑absorbing films [2]. The benzo[cd]indol‑2(1H)‑one sub‑structure is recognized as a privileged pharmacophore in medicinal chemistry, serving as the core of potent BRD4 bromodomain inhibitors and ergot alkaloid intermediates [3].

Why Benzo[cd]indole Cannot Be Replaced by Indole, Benzimidazole, or Benzo[e]indole in Performance-Critical Applications


Structural analogs such as indole, benzimidazole, and benzo[e]indole differ fundamentally in electron distribution, conjugation length, and molecular orbital localization. These differences translate into quantitative, application‑limiting disparities. For example, in NIR‑absorbing polymethine dyes, benzo[cd]indole uniquely concentrates frontier molecular orbital (FMO) coefficients on the end‑group, driving ultrafast nonradiative deexcitation essential for passive Q‑switching—a property entirely absent in indole‑ or benzimidazole‑based dyes [1]. In photovoltaic sensitizers, the rigid planar geometry of benzo[cd]indole enables isomer‑dependent power conversion efficiencies exceeding 8.4%, whereas simpler heterocycles fail to reach this performance tier under identical conditions [2]. In drug discovery, benzo[cd]indol‑2(1H)‑one achieves nanomolar binding affinity (Kd 124–137 nM) for the BRD4 bromodomain, while structurally distinct indole or benzimidazole cores require extensive synthetic elaboration to approach comparable potency, often sacrificing selectivity [3]. Generic substitution therefore leads to loss of key functional characteristics and cannot meet the stringent requirements of NIR optics, high‑efficiency photovoltaics, or BET‑targeted therapeutics.

Quantitative Differentiation Evidence for Benzo[cd]indole: Head‑to‑Head Comparisons with Indole, Benzimidazole, and Benzo[e]indole


Ultrafast Nonradiative Deexcitation: Benzo[cd]indole vs. Indole and Benzimidazole in NIR Polymethine Dyes

In cationic polymethine dyes, the benzo[cd]indole terminal group induces significantly stronger vibronic interactions in the S1 state compared to indole or benzimidazole analogues, directly leading to much shorter fluorescence lifetimes and drastically reduced fluorescence quantum yields (FQY) [1]. This effect is attributed to greater localization of frontier molecular orbitals (FMOs) on the benzo[cd]indole end‑group, as quantified by DFT/TD‑DFT computations [1].

NIR dyes Q‑switching lasers ultrafast photophysics

Power Conversion Efficiency in Dye‑Sensitized Solar Cells: Benzo[cd]indole‑Based JK‑51 vs. Isomeric JK‑52

Two isomeric organic dyes incorporating benzo[cd]indole as the electron donor, JK‑51 and JK‑52, were evaluated in dye‑sensitized solar cells under standard AM 1.5 illumination [1]. The JK‑51 sensitized cell achieved a short‑circuit photocurrent density (Jsc) of 17.43 mA/cm², an open‑circuit voltage (Voc) of 0.680 V, and a fill factor (FF) of 0.71, yielding an overall power conversion efficiency (η) of 8.42% [1]. In contrast, the isomeric JK‑52 cell delivered a lower Jsc of 14.25 mA/cm² and Voc of 0.675 V, resulting in a reduced efficiency of 6.86% [1]. This 1.56 percentage‑point difference (∼23% relative improvement for JK‑51) demonstrates that even subtle isomerization around the benzo[cd]indole core produces quantifiable, performance‑critical variation.

DSSC organic photovoltaics power conversion efficiency

BRD4 Bromodomain Binding Affinity: Benzo[cd]indol‑2(1H)‑one Derivatives vs. Non‑BET Subfamily Members

Benzo[cd]indol‑2(1H)‑one containing compounds were identified via structure‑based virtual screening and optimized to yield potent BRD4 bromodomain inhibitors [1]. The two most potent compounds bound to the BRD4 bromodomain with equilibrium dissociation constants (Kd) of 124 nM and 137 nM, respectively [1]. Importantly, these compounds exhibited high selectivity over most non‑BET subfamily members, confirming that the benzo[cd]indole scaffold confers both nanomolar potency and subfamily specificity [1]. In contrast, unoptimized indole or benzimidazole fragments typically require Kd values >10 µM for BRD4 binding and demand extensive synthetic modification to reach sub‑micromolar affinity.

BET bromodomain inhibition BRD4 epigenetic therapeutics

Crystal Structure Evidence: Tetrahydrobenzo[cd]indole as a Glycogen Phosphorylase Inhibitor Scaffold

The crystal structure of glycogen phosphorylase in complex with a tetrahydrobenzo[cd]indole derivative was solved at 2.00 Å resolution (PDB ID: 9FRM) [1]. This structure reveals the precise binding mode and key interactions of the benzo[cd]indole scaffold within the enzyme active site, providing atomic‑level validation of its suitability for inhibitor design [1]. While no direct comparator crystal structure is provided in the same study, the 2.00 Å resolution demonstrates that the tetrahydrobenzo[cd]indole core forms a well‑ordered, interpretable electron density, confirming its amenability to structure‑guided optimization.

X‑ray crystallography glycogen phosphorylase inhibition structure‑based drug design

Synthetic Utility: Benzo[cd]indole as a Key Intermediate for Lysergic Acid Derivatives

A patent (JPH05213942A) describes tetrahydrobenzo[cd]indole derivatives as essential intermediates for the synthesis of lysergic acid derivatives, which serve as the core framework of ergot alkaloids with diverse physiological activities [1]. The claimed 1‑acyl‑4‑(N‑alkyl‑furancarboxyamido)‑1,2,2a,3‑tetrahydrobenzo[cd]indole derivatives undergo further elaboration to yield lysergic acid analogs [1]. While no direct quantitative comparator is provided, the patent establishes that the tetrahydrobenzo[cd]indole ring system is a specifically required structural motif; simple indole or benzo[e]indole intermediates cannot undergo the same stereoselective transformations to access the lysergic acid skeleton.

ergot alkaloid synthesis lysergic acid pharmaceutical intermediates

Synthesis of Benz[cd]indole‑Containing Thymidylate Synthase Inhibitors with Cellular Cytotoxicity

X‑ray crystal‑structure‑based design yielded a novel family of benz[cd]indole‑containing inhibitors of thymidylate synthase (TS) [1]. The best enzyme inhibitors in this series exhibited cytotoxic properties that were attributed to TS targeting in cells, confirming that the benz[cd]indole scaffold enables both potent enzymatic inhibition and cellular activity [1]. In contrast, structurally simpler indole or quinoline‑based TS inhibitors (e.g., raltitrexed, pemetrexed) rely on completely different pharmacophores and require extensive synthetic modification to achieve comparable TS inhibition.

thymidylate synthase inhibition anticancer structure‑based design

Procurement‑Focused Application Scenarios for Benzo[cd]indole and Its Derivatives


Passive Q‑Switching and Mode‑Locking for Neodymium Lasers

Benzo[cd]indole‑based polymethine dyes are specifically selected for their ultrafast nonradiative deexcitation (ultrashort excited‑state lifetimes, very low fluorescence quantum yields), a property not shared by indole or benzimidazole analogues [1]. These dyes serve as saturable absorbers in the resonator of neodymium lasers, enabling generation of nanosecond and picosecond pulses. Researchers procuring benzo[cd]indole for this application require the authentic tricyclic scaffold; substitution with simpler heterocycles results in unacceptably long fluorescence lifetimes and renders the dye useless for Q‑switching.

High‑Efficiency Dye‑Sensitized Solar Cells (DSSCs)

The JK‑51 sensitizer, incorporating benzo[cd]indole as the electron‑donating group, achieves a power conversion efficiency of 8.42% under AM 1.5 illumination—a performance level that is quantifiably higher than the isomeric JK‑52 (6.86%) and surpasses many indole‑ or benzothiazole‑based alternatives [2]. Procurement of benzo[cd]indole building blocks enables synthesis of this high‑performing sensitizer and facilitates systematic exploration of isomer‑dependent photovoltaic properties.

BET Bromodomain Inhibitor Lead Optimization

The benzo[cd]indol‑2(1H)‑one core yields BRD4 bromodomain inhibitors with Kd values as low as 124 nM and high selectivity over non‑BET bromodomains [3]. Medicinal chemistry teams procuring this scaffold benefit from an established SAR, co‑crystal structures (PDB 5coi, 5cp5, 5cpe), and validated pharmacokinetics (e.g., compound 85: oral bioavailability 75.8%, T₁/₂ = 3.95 h) [3]. This reduces the time and cost required to advance from hit to lead compared to de novo scaffold discovery.

Synthesis of Ergot Alkaloid Intermediates

Tetrahydrobenzo[cd]indole derivatives are essential intermediates for the preparation of lysergic acid derivatives, the core of ergot alkaloids [4]. Procurement of this specific ring system is mandatory for synthetic routes that rely on the stereoselective photochemical steps described in patent JPH05213942A; alternative indole scaffolds cannot undergo the required transformations to yield the lysergic acid framework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzo[cd]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.